
N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the family of benzamide derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
作用機序
The exact mechanism of action of CFM-2 is not fully understood, but it is believed to act through multiple pathways. CFM-2 has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell growth. CFM-2 has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In animal models of inflammation and pain, CFM-2 has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity. In cancer cells, CFM-2 has been shown to induce apoptosis and inhibit cell growth by inhibiting the activity of various signaling pathways.
実験室実験の利点と制限
CFM-2 has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, CFM-2 also has some limitations, including its poor solubility in water and the need for high concentrations to achieve therapeutic effects.
将来の方向性
CFM-2 has shown promising results in various preclinical studies, and future research should focus on further elucidating its mechanism of action and optimizing its therapeutic potential. Possible future directions include the development of more potent derivatives of CFM-2, the investigation of its potential use in combination with other anticancer agents, and the exploration of its potential use in other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, CFM-2 is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and pain. CFM-2 has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and induce apoptosis in cancer cells. Future research should focus on further elucidating its mechanism of action and optimizing its therapeutic potential.
合成法
CFM-2 can be synthesized through a multi-step process, which involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with potassium cyanide to form the corresponding nitrile. The nitrile is then converted to the amide using an appropriate amine, followed by the introduction of a difluoromethoxy group using a fluorinating agent. The final product is obtained through purification and characterization using various analytical techniques.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CFM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. CFM-2 has also been studied for its anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In these studies, CFM-2 has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
特性
IUPAC Name |
N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-7-5-9(11(17)16-4-3-15)6-8(2)10(7)18-12(13)14/h5-6,12H,4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWCMAZERLKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

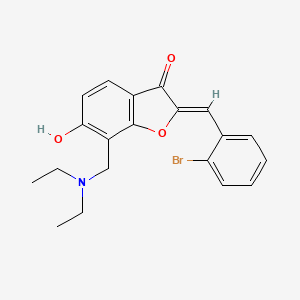

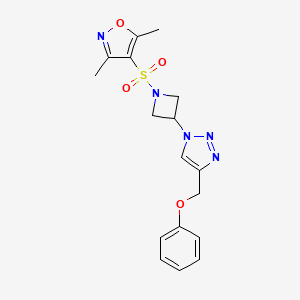

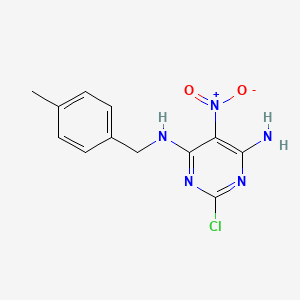
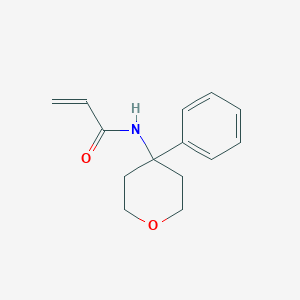

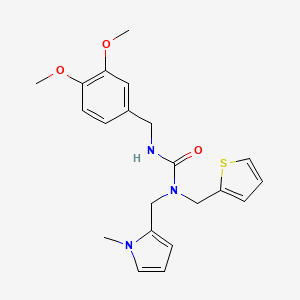


![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2919157.png)
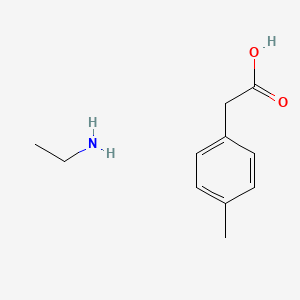
![(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B2919161.png)
